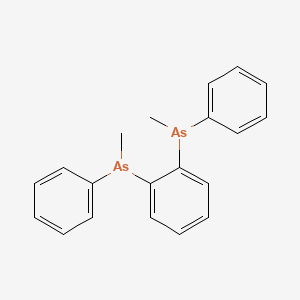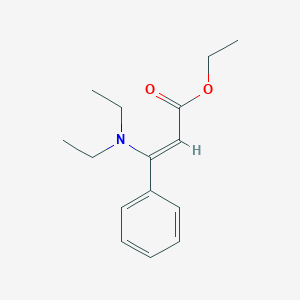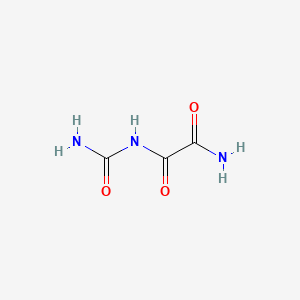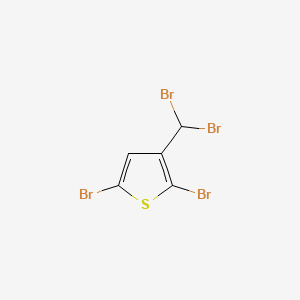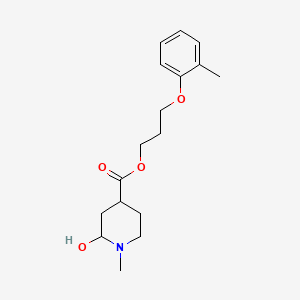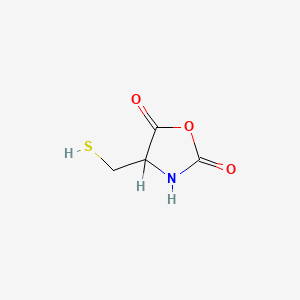
4-(Mercaptomethyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Mercaptomethyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C4H5NO3S and a molecular weight of 147.15 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound also features a mercaptomethyl group (-CH2SH) attached to the oxazolidine ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(mercaptomethyl)oxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction. This tandem phosphorus-mediated carboxylative condensation-cyclization reaction uses atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Mercaptomethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Mercaptomethyl)oxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Wirkmechanismus
The mechanism of action of 4-(mercaptomethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The oxazolidine ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidine-2,4-dione: Another oxazolidine derivative with similar structural features but different reactivity and applications.
2,5-Oxazolidinedione: A compound with a similar oxazolidine ring but lacking the mercaptomethyl group, leading to different chemical properties and uses.
Uniqueness
4-(Mercaptomethyl)oxazolidine-2,5-dione is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6050-68-6 |
|---|---|
Molekularformel |
C4H5NO3S |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
4-(sulfanylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C4H5NO3S/c6-3-2(1-9)5-4(7)8-3/h2,9H,1H2,(H,5,7) |
InChI-Schlüssel |
USAOVMCIRGPAQF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(=O)OC(=O)N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



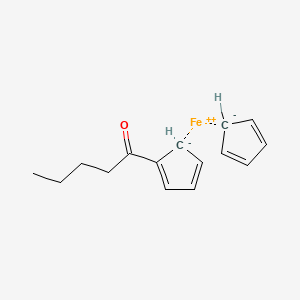
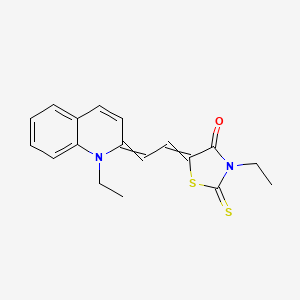

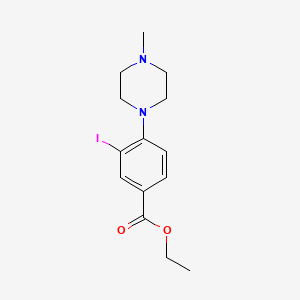
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
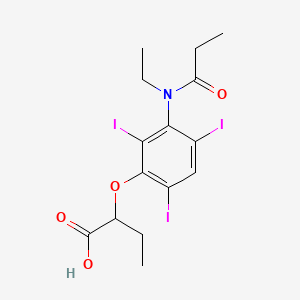
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
